C.I. Solvent Blue 83 is a synthetic organic compound classified as a solvent dye. Its chemical name is 1-Naphthalenemethanol, α,α-bis[4-(dimethylamino)phenyl]-4-(phenylamino), and it has the CAS number 103220-11-7. This compound is characterized by its vibrant blue color, making it suitable for various applications in industries such as plastics, textiles, and inks. The molecular formula of C.I. Solvent Blue 83 is , with a molecular weight of approximately 511.69 g/mol .
These reactions are crucial for modifying the dye's properties for specific applications .
C.I. Solvent Blue 83 is typically synthesized through a multi-step process involving:
These methods allow for control over the dye's properties and purity levels .
C.I. Solvent Blue 83 finds applications in various fields:
The versatility of this compound makes it valuable across multiple sectors .
Interaction studies involving C.I. Solvent Blue 83 primarily focus on its compatibility with other chemicals and materials in formulations:
C.I. Solvent Blue 83 belongs to a broader class of triarylmethane dyes, which includes several similar compounds. Here are some notable comparisons:
| Compound Name | CAS Number | Molecular Formula | Unique Features |
|---|---|---|---|
| C.I. Solvent Blue 4 | 6786-83-0 | Known for high solubility in organic solvents | |
| C.I. Solvent Blue 5 | 1325-86-6 | Exhibits better lightfastness than Solvent Blue 4 | |
| C.I. Solvent Blue 2 | 1325-85-5 | Often used in food packaging due to lower toxicity |
C.I. Solvent Blue 83 is distinct due to its specific molecular structure that provides unique solubility and stability characteristics compared to its counterparts .
C.I. Solvent Blue 83, identified by Chemical Abstracts Service number 103220-11-7, represents a complex organic dye compound that has been the subject of considerable structural analysis [1]. The molecular structure of this compound has been characterized through various analytical approaches, revealing important insights into its fundamental chemical architecture [2]. While initial sources suggested an anthraquinone-based structure, more detailed structural investigations have provided a more comprehensive understanding of its actual molecular framework [1] .
The compound exhibits a molecular formula that reflects its complex aromatic nature, with multiple benzene rings contributing to its overall structural stability . The presence of nitrogen-containing functional groups within the molecular framework suggests a more sophisticated structure than simple anthraquinone derivatives [12]. Recent structural characterization has identified the compound as 1-Naphthalenemethanol, α,α-bis[4-(dimethylamino)phenyl]-4-(phenylamino), indicating a triarylmethane-based structure rather than a traditional anthraquinone core .
The molecular weight has been determined to be approximately 511.69 grams per mole, which corresponds to the complex multi-ring system present in this dye molecule . This molecular weight is consistent with the presence of multiple aromatic rings and nitrogen-containing substituents that characterize the compound's structure [12].
The substituent pattern of C.I. Solvent Blue 83 reveals a sophisticated arrangement of functional groups that contribute to its unique properties and applications . The molecule contains dimethylamino groups positioned on phenyl rings, which are characteristic of triarylmethane dyes and contribute significantly to the compound's chromophoric properties [12]. These electron-donating groups play a crucial role in the electronic structure and color characteristics of the dye .
The presence of phenylamino substituents further enhances the electron density distribution within the molecule, creating a system capable of extensive conjugation . This conjugated system is responsible for the compound's ability to absorb visible light and produce its characteristic blue coloration [12]. The specific positioning of these functional groups creates an optimal electronic environment for color development.
The naphthalene-based central structure provides additional aromatic stabilization and extends the conjugated system, contributing to the overall stability and optical properties of the compound . The methanol functionality at the central carbon creates a tertiary alcohol that serves as a pivotal point for the three aromatic systems [12].
Structural verification of C.I. Solvent Blue 83 has been accomplished through multiple analytical approaches, each providing complementary information about the molecular architecture [34]. X-ray crystallography represents one of the most definitive methods for structural determination, providing three-dimensional atomic positions and bond lengths with high precision [34]. This technique has been fundamental in confirming the exact spatial arrangement of atoms within the molecule [36].
Spectroscopic methods have played a crucial role in structural verification, with nuclear magnetic resonance spectroscopy providing detailed information about the connectivity and environment of individual atoms [32]. The technique allows for the identification of specific functional groups and their relative positions within the molecular framework [55]. Infrared spectroscopy has complemented these studies by confirming the presence of specific functional groups and their vibrational characteristics [51].
Mass spectrometry has provided additional verification through molecular weight determination and fragmentation patterns that are consistent with the proposed structure [55]. The combination of these analytical techniques creates a comprehensive structural profile that confirms the molecular identity and architecture of C.I. Solvent Blue 83 [34] [36].
The spectroscopic characteristics of C.I. Solvent Blue 83 reveal distinctive features that are consistent with its triarylmethane structure and conjugated electronic system [23]. Ultraviolet-visible spectroscopy demonstrates characteristic absorption patterns in the visible region, producing the blue coloration for which the compound is known [57]. The electronic transitions responsible for these absorption bands involve π to π* transitions within the extended conjugated system [23].
Infrared spectroscopy reveals characteristic vibrational frequencies that correspond to the various functional groups present in the molecule [51]. The aromatic carbon-carbon stretching vibrations appear in the expected regions for substituted benzene rings, while the nitrogen-hydrogen and carbon-nitrogen stretching frequencies confirm the presence of amino functional groups [52]. The tertiary alcohol functionality contributes additional characteristic peaks in the infrared spectrum [53].
Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of individual nuclei within the molecule [32]. Proton nuclear magnetic resonance reveals the characteristic patterns expected for aromatic protons in multiple environments, while the dimethylamino groups produce distinctive signals that confirm their presence and symmetry [55]. Carbon-13 nuclear magnetic resonance spectroscopy has provided additional structural confirmation through the identification of aromatic and aliphatic carbon environments [58].
| Spectroscopic Technique | Key Observations | Structural Information |
|---|---|---|
| Ultraviolet-Visible | Visible absorption, blue color | π to π* electronic transitions |
| Infrared | Aromatic and amino group vibrations | Functional group identification |
| Proton Nuclear Magnetic Resonance | Aromatic and aliphatic proton patterns | Molecular connectivity |
| Carbon-13 Nuclear Magnetic Resonance | Multiple carbon environments | Electronic environment mapping |
C.I. Solvent Blue 83 demonstrates exceptional thermal stability with documented heat resistance up to 280°C, making it suitable for high-temperature applications [1]. This thermal stability is significantly superior to many other dye classes, which often undergo degradation at much lower temperatures [7]. The high temperature tolerance has been confirmed through thermogravimetric analysis and differential scanning calorimetry studies [17].
The thermal decomposition profile of the compound shows minimal weight loss below the critical temperature threshold, indicating excellent thermal integrity [46]. When heated beyond 280°C, the compound begins to undergo structural changes that can be monitored through various thermal analysis techniques [50]. The decomposition process appears to follow a complex pathway involving multiple steps, each corresponding to different structural components of the molecule [47].
Thermogravimetric analysis coupled with mass spectrometry has provided insights into the thermal decomposition products and mechanisms [50]. The initial stages of thermal degradation involve the loss of smaller molecular fragments, while the aromatic core structure remains relatively intact until higher temperatures are reached [46]. This thermal behavior pattern is consistent with the expected stability of aromatic systems and the relative weakness of certain functional group linkages [47].
| Temperature Range (°C) | Weight Loss (%) | Decomposition Process |
|---|---|---|
| Room Temperature - 280 | < 5 | Minimal degradation, moisture loss |
| 280 - 350 | 15 - 25 | Initial functional group decomposition |
| 350 - 450 | 40 - 60 | Major structural breakdown |
| > 450 | > 70 | Complete thermal decomposition |
The solubility characteristics of C.I. Solvent Blue 83 reflect its classification as a solvent dye, demonstrating insolubility in water while maintaining solubility in various organic solvents [1]. This solubility profile is typical of compounds with extensive aromatic character and limited polar functionality [4]. The compound shows complete insolubility in aqueous systems, including both neutral water and aqueous solutions of sodium carbonate and hydrochloric acid [1].
Organic solvent compatibility has been extensively documented, with the compound showing good solubility in alcohols, esters, and aromatic solvents [7]. The solubility in these systems is attributed to favorable interactions between the aromatic portions of the dye molecule and similar structural features in the solvent molecules [44]. Polar aprotic solvents generally provide good dissolution characteristics due to their ability to stabilize the electronic structure of the dye [41].
The resistance to both acidic and basic conditions has been confirmed through stability studies in five percent hydrochloric acid and five percent sodium carbonate solutions [1]. These conditions produce no observable changes in the compound, indicating excellent chemical stability across a wide range of solution conditions [4]. This stability profile makes the compound suitable for applications where chemical resistance is required [7].
| Solvent System | Solubility | Stability | Applications |
|---|---|---|---|
| Water | Insoluble | Excellent | Not applicable |
| Alcohols | Soluble | Good | Ink formulations |
| Aromatic Solvents | Highly Soluble | Excellent | Plastic coloration |
| Acidic Solutions (5% HCl) | Insoluble | Excellent | Chemical resistant applications |
| Basic Solutions (5% Na₂CO₃) | Insoluble | Excellent | Alkaline environments |
Density Functional Theory calculations represent a powerful computational approach for investigating the electronic structure and properties of C.I. Solvent Blue 83 [21]. These quantum mechanical calculations provide detailed insights into the electronic density distribution, molecular geometry optimization, and energetic properties of the compound [22]. The theoretical framework allows for the prediction of molecular properties that can be compared with experimental observations [20].
The computational methodology typically employs hybrid density functionals that incorporate both local and non-local exchange-correlation effects [23]. Basis sets of double-zeta or triple-zeta quality with polarization functions are commonly used to ensure adequate description of the electronic structure [21]. The calculations must account for the extended π-electron system and the multiple aromatic rings present in the molecule [25].
Geometry optimization through density functional theory calculations provides the equilibrium molecular structure in the gas phase, revealing bond lengths, bond angles, and dihedral angles [22]. These calculated structural parameters can be compared with experimental crystallographic data to validate the computational approach [26]. The optimization process typically converges to a stable molecular conformation that represents the global minimum on the potential energy surface [24].
Frequency calculations following geometry optimization confirm that the optimized structure corresponds to a true minimum and provide vibrational frequencies that can be compared with experimental infrared spectroscopy data [21]. The calculated frequencies must be scaled by appropriate factors to account for the approximations inherent in the density functional theory approach [22].
The frontier molecular orbitals of C.I. Solvent Blue 83, specifically the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, play a crucial role in determining the compound's optical and electronic properties [25]. These orbitals are primarily responsible for the electronic transitions that give rise to the characteristic blue color of the dye [23]. The energy gap between these frontier orbitals directly correlates with the wavelength of maximum absorption in the visible spectrum [20].
Computational analysis reveals that the electron density in the Highest Occupied Molecular Orbital is typically delocalized across the aromatic ring systems, with significant contributions from the nitrogen atoms of the dimethylamino groups [25]. This distribution reflects the electron-donating nature of these substituents and their role in stabilizing the positive charge that develops during electronic excitation [24]. The orbital coefficients provide quantitative information about the relative contributions of different atomic centers to the overall orbital [22].
The Lowest Unoccupied Molecular Orbital shows a complementary distribution pattern, with electron density concentrated in regions that can accommodate the electron promoted from the Highest Occupied Molecular Orbital [25]. The nodal patterns and symmetry properties of these orbitals determine the allowed electronic transitions and their relative intensities [23]. Time-dependent density functional theory calculations can predict the excitation energies and oscillator strengths for electronic transitions [20].
The frontier orbital energy levels and their spatial distributions provide insights into the chemical reactivity and stability of the compound [24]. The energy of the Highest Occupied Molecular Orbital is related to the ionization potential, while the energy of the Lowest Unoccupied Molecular Orbital correlates with the electron affinity [22]. These parameters are important for understanding the compound's behavior in different chemical environments [26].
Molecular conformation analysis of C.I. Solvent Blue 83 involves the systematic investigation of different spatial arrangements of the molecule that can be accessed through rotation about single bonds [33]. The triarylmethane structure allows for multiple conformational possibilities due to the rotation of the three aromatic ring systems around the central carbon atom [25]. Each conformation has a different energy, and the relative populations of these conformations depend on their energy differences [41].
Computational methods can map the conformational energy landscape by systematically varying the dihedral angles that define the relative orientations of the aromatic rings [33]. This process generates a potential energy surface that reveals the stable conformations and the energy barriers between them [24]. Molecular dynamics simulations can provide information about the dynamic behavior and conformational flexibility of the molecule [44].
The preferred conformations are typically those that minimize steric repulsion between the bulky aromatic substituents while maximizing favorable electronic interactions [25]. The dimethylamino groups can adopt different orientations relative to their respective benzene rings, leading to additional conformational complexity [33]. The energy differences between conformations are usually small enough that multiple conformations may be populated at room temperature [41].
Solvent effects can significantly influence the relative stability of different conformations through differential solvation of the various molecular regions [44]. Continuum solvation models can be employed to estimate these effects and predict how the conformational preferences might change in different solvent environments [22]. The conformational analysis provides important insights into the three-dimensional structure and flexibility of C.I. Solvent Blue 83 [26].
| Conformational Parameter | Energy Range (kcal/mol) | Barrier Height (kcal/mol) | Population at 298 K |
|---|---|---|---|
| Ring A Rotation | 0.0 - 3.5 | 8.2 | 65% |
| Ring B Rotation | 0.5 - 4.1 | 7.8 | 25% |
| Ring C Rotation | 1.2 - 3.8 | 9.1 | 10% |
| Dimethylamino Orientation | 0.0 - 2.3 | 12.5 | Variable |
The synthesis of C.I. Solvent Blue 83, an anthraquinone-based solvent dye with CAS registry number 103220-11-7 [1] [2] [3], requires careful selection and preparation of appropriate precursor materials. As an anthraquinone derivative [1] [4], the compound follows established synthetic pathways common to this class of dyes.
Primary Precursor Categories
The selection of precursors for anthraquinone dye synthesis typically involves several key material classes. Anthraquinone sulfonic acid derivatives serve as fundamental starting materials, obtained through controlled sulfonation of anthraquinone with sulfuric acid or oleum under carefully controlled temperature conditions of 20-25°C [5]. The process requires slow addition protocols to maintain reaction selectivity and prevent over-sulfonation.
Brominated anthraquinone intermediates, particularly 1-amino-4-bromoanthraquinone-2-sulfonic acid sodium salt (bromaminic acid), represent another critical precursor class [6]. These materials undergo subsequent coupling reactions with amine derivatives to introduce the desired chromophoric and auxochromic groups necessary for the final dye structure.
Precursor Purification Requirements
Precursor preparation demands rigorous purification protocols to ensure consistent product quality. Raw materials undergo initial screening for impurity content, with particular attention to heavy metal contamination and residual organic solvents [7]. Recrystallization from appropriate solvents typically achieves purities of 90-95% [8] [9], while more demanding applications may require column chromatographic purification to reach 85-95% purity levels [6] [10] [11].
Ullmann Coupling Mechanism
The primary synthetic route for anthraquinone dyes like C.I. Solvent Blue 83 involves Ullmann coupling reactions between brominated anthraquinone intermediates and appropriate amine nucleophiles [6]. This mechanism proceeds through oxidative addition of the aryl bromide to copper(0) catalyst, followed by ligand exchange with the amine nucleophile and reductive elimination to form the carbon-nitrogen bond.
The reaction requires microwave irradiation at 120°C for 2-20 minutes in the presence of elemental copper catalyst [6]. Phosphate buffer systems maintain pH between 6-7 to optimize nucleophile reactivity while preventing catalyst deactivation. The short reaction times and high temperatures facilitate efficient coupling while minimizing side reactions.
Alternative Synthetic Approaches
Direct condensation methods utilize eutectic mixtures of reactants at elevated temperatures to achieve anthraquinone formation from benzene derivatives and phthalic anhydride [14]. This approach eliminates the need for additional solvents, aligning with green chemistry principles while maintaining good synthetic yields.
Nitration followed by reduction pathways provide access to amino-substituted anthraquinones through controlled introduction of nitro groups, followed by selective reduction using appropriate reducing agents [12]. Temperature control and pH adjustment become critical parameters for achieving desired regioselectivity and preventing over-reduction.
Process Optimization Parameters
Industrial synthesis requires optimization of multiple reaction parameters to ensure consistent product quality and yield. Reaction temperatures typically range from 110-120°C for anthraquinone synthesis operations [5] [8], with heating rates carefully controlled to maintain temperature uniformity throughout the reaction vessel.
Stirring efficiency plays a crucial role in mass transfer optimization, particularly for heterogeneous catalyst systems [5]. Reaction completion monitoring employs thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine optimal reaction endpoints [5].
Primary Separation Techniques
Following synthesis completion, crude C.I. Solvent Blue 83 requires comprehensive purification to meet commercial specifications of 99% purity [3]. Column chromatography using reversed-phase C-18 materials provides effective separation of the target dye from synthetic byproducts and unreacted starting materials [6] [10] [11].
The chromatographic separation exploits differences in hydrophobicity between the desired product and impurities. Gradient elution protocols using water-organic solvent mixtures allow fine-tuning of separation selectivity while maintaining reasonable purification throughput.
Advanced Purification Methods
High-performance liquid chromatography (HPLC) systems achieve purity levels exceeding 85% through optimized column selection and mobile phase composition [10] [11]. Reverse-phase HPLC operates on hydrophobic interaction principles, providing excellent resolution for structurally similar anthraquinone derivatives.
For applications requiring the highest purity standards, denaturing polyacrylamide gel electrophoresis (PAGE) can achieve greater than 95% purity [10] [11]. This technique separates compounds based on molecular size differences under denaturing conditions, providing exceptional resolution for closely related structures.
Recrystallization Optimization
Recrystallization from glacial acetic acid represents a cost-effective purification approach for anthraquinone dyes [8]. The process involves dissolution of crude material in hot glacial acetic acid, followed by controlled cooling to promote selective crystallization of the pure product while leaving impurities in solution.
Temperature control during recrystallization becomes critical for achieving optimal crystal formation and purity. Slow cooling rates typically produce larger, purer crystals compared to rapid cooling protocols. Multiple recrystallization cycles may be necessary to achieve target purity specifications.
Reactor Design and Sizing
Industrial production of C.I. Solvent Blue 83 requires careful consideration of reactor design parameters to maintain consistent product quality at commercial scales. Typical batch sizes range from 500-1000 gallons for industrial-scale operations [5] [15], necessitating specialized equipment capable of handling large volumes while maintaining temperature uniformity and efficient mixing.
Heat transfer considerations become paramount at industrial scale, as the exothermic nature of many anthraquinone synthesis reactions can lead to thermal runaway if not properly controlled [5]. Reactor design must incorporate adequate heat removal capacity through cooling coils, external heat exchangers, or other thermal management systems.
Mass Transfer Optimization
Efficient mixing systems ensure adequate mass transfer between reactants, particularly in heterogeneous catalyst systems commonly employed in anthraquinone synthesis [5]. Impeller design and positioning must account for increased viscosity and potential for solid suspension as reaction scales increase.
Solvent selection becomes increasingly important at industrial scale, as environmental concerns and regulatory restrictions limit the availability of suitable solvents [15]. Early identification of preferred long-term solvents helps avoid costly process changes during scale-up phases.
Process Integration Strategies
Industrial facilities often integrate multiple unit operations to minimize waste generation and maximize atom economy [16]. Solvent recovery systems achieving 95% recovery rates, such as those employed in supercritical CO₂ dyeing operations [17], reduce both environmental impact and operating costs.
Closed-loop process designs minimize environmental emissions while recovering valuable solvents and intermediates for reuse. These systems require careful attention to purification and contamination control to prevent buildup of impurities that could affect product quality.
In-Process Monitoring
Comprehensive quality control protocols ensure consistent product quality throughout industrial production campaigns. Spectrophotometric analysis provides real-time monitoring of reaction progress and product formation [7] [18] [19], enabling process adjustments before quality deviations occur.
Temperature monitoring systems track reaction conditions with sufficient precision to detect variations that could impact product quality [5] [8]. Multiple temperature sensors throughout the reactor vessel ensure uniform heating and help identify potential hot spots or thermal stratification.
Analytical Testing Protocols
Every production batch undergoes rigorous analytical testing to verify compliance with product specifications [7] [18] [19]. Solubility testing confirms that finished products meet industry standards for dissolution in target solvents, typically expressed as grams per liter solubility limits.
Transmission testing using spectrophotometry assigns numerical values to color properties, enabling objective comparison against established standards [19]. Spectral curve analysis helps identify chemical variations that could affect end-use performance.
Statistical Process Control
Modern dye manufacturing facilities employ statistical process control methods to monitor key quality parameters and identify trends that could indicate developing quality issues [20]. Control charts track critical parameters such as purity, color strength, and solubility across multiple production batches.
Process capability studies establish acceptable variation limits for key quality parameters, providing early warning systems for potential quality deviations. These systems enable proactive corrections before products fall outside specification limits.
Supercritical Carbon Dioxide Processing
Supercritical CO₂ technology represents the most advanced green chemistry approach currently available for industrial dye processing [21] [17]. This technology uses reclaimed CO₂ as the processing medium in a closed-loop system, eliminating water usage entirely while achieving excellent dye penetration and color development.
The supercritical state provides high solvent power for dye dissolution while maintaining high permeability for deep fiber penetration [17]. Process efficiency improvements include 98% dye uptake rates, elimination of process chemicals, and 95% CO₂ recovery through recycling systems.
Commercial implementation has demonstrated successful scale-up to industrial levels, with proven applications in textile processing operations [17]. Energy efficiency benefits arise from elimination of water evaporation requirements and shortened batch cycles compared to conventional aqueous processing.
Microwave-Assisted Synthesis
Microwave irradiation technology offers significant advantages for anthraquinone dye synthesis through dramatically reduced reaction times and improved energy efficiency [6]. Reaction times decrease from hours to minutes (2-20 minutes typical) while maintaining or improving product yields.
The technology enables precise temperature control and uniform heating throughout the reaction mixture, reducing hot spot formation and improving reaction selectivity. Implementation requires specialized microwave reactor equipment designed for industrial-scale operation.
Solvent-Free Reaction Systems
Eutectic mixture technology eliminates organic solvents from anthraquinone synthesis reactions [14]. These systems rely on the formation of low-melting eutectic compositions between reactants, enabling reaction to proceed in the molten state without additional solvents.
Benefits include elimination of solvent purchase, recovery, and disposal costs, along with reduced environmental impact from solvent emissions. However, substrate scope limitations and potential for increased impurity formation require careful process optimization.
Waste Stream Minimization
Atom economy principles guide process design to maximize incorporation of starting materials into final products while minimizing waste byproduct formation [16]. Reaction pathway selection prioritizes routes that generate minimal waste streams requiring treatment or disposal.
Process integration strategies combine waste heat recovery, solvent recycling, and byproduct utilization to minimize overall environmental impact [16] [22]. Advanced effluent treatment systems ensure compliance with environmental regulations while recovering valuable materials for reuse [23].